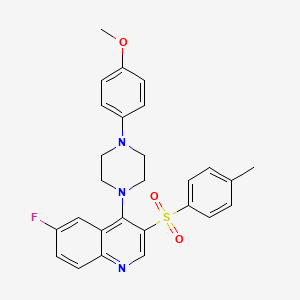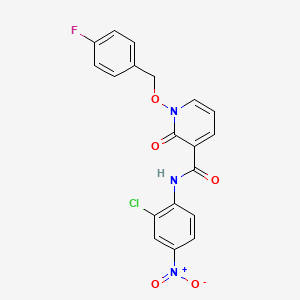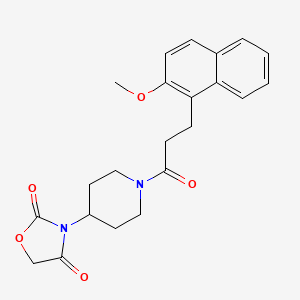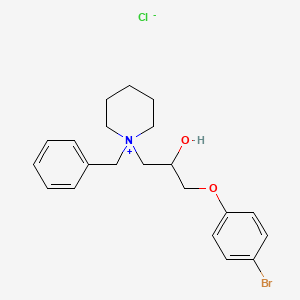
6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-tosylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-tosylquinoline” is a derivative of quinolone, a class of nitrogen-containing heterocycles widely used as key building blocks for medicinal agents . Quinolones exhibit a wide spectrum of pharmacophores and have bactericidal, antiviral, antimalarial, and anticancer activities .
Synthesis Analysis
The synthesis of similar quinolone derivatives involves the reaction of 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester with ethyl iodide, potassium carbonate, and dimethyl formamide . The mixture is heated at 110–120°C for 5 to 6 hours .Molecular Structure Analysis
Quinolones and their derivatives play an important role as an anti-infective agent and are widely prescribed for various infections . The structure-activity relationship study of fluoroquinolones suggested that the carboxylic acid or hydrolyzable amide and ester group at the C-3 position is essential for activity, and a basic group at the C-7 can influence the potency and pharmacokinetics of fluoroquinolones .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinolone derivatives include the reaction of the lead molecule with thionyl chloride to give acid chloride, which then reacts with hydrazine hydrate to afford hydrazide . The hydrazide then undergoes condensation with substituted aromatic aldehydes to give a Schiff base .Physical And Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives can be determined by elemental analysis, IR, and NMR spectral data .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Study
The synthesis of derivatives of 6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-tosylquinoline has been explored for their potential antimicrobial properties. For instance, Patel and Patel (2010) synthesized compounds from the lead molecule 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which were screened for antifungal and antibacterial activities. This research indicates the compound's utility in the development of new antimicrobial agents Synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones.
Fluorescent Ligands for Receptor Imaging
Research by Lacivita et al. (2009) focused on synthesizing a series of 1-(2-methoxyphenyl)piperazine derivatives, including compounds structurally similar to this compound. These derivatives displayed high 5-HT(1A) receptor affinity and were evaluated for their ability to visualize receptors in cells through fluorescence microscopy, highlighting their potential applications in receptor imaging and neuroscience research Synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors with 1-arylpiperazine structure.
Crystallography and Molecular Structure
Studies have also delved into the crystallography of compounds structurally related to this compound, providing insights into their molecular structure and potential applications in materials science. Ullah and Altaf (2014) prepared crystalline forms of related compounds and analyzed them via X-ray diffraction, revealing detailed information about their molecular geometry and interactions, which could have implications for designing materials with specific properties Crystal structures of 1-aryl-4-(biarylmethylene)piperazines, structurally related to adoprazine.
Antibacterial Quinolones
Research on novel 6-fluoroquinolone compounds with modifications at the N-1 and C-7 positions, including structural analogs of this compound, has shown promising in vitro antibacterial activity. Studies like those conducted by Ziegler et al. (1990) have led to the development of quinolone antibacterials with similar structures, demonstrating the significance of structural variations in enhancing antimicrobial effectiveness Synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials.
Mecanismo De Acción
Target of Action
The primary target of 6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-tosylquinoline is the DNA gyrase/topoisomerase IV system . This system plays a crucial role in bacterial DNA replication. DNA gyrase and topoisomerase IV are key enzymes that help settle the long bacterial DNA or circular DNA into the cell through supercoiling .
Mode of Action
This compound interacts with its target by blocking the enzyme activity of the DNA gyrase/topoisomerase IV system . This interaction disrupts the DNA supercoiling process, which is essential for bacterial DNA to be contained within the cell .
Biochemical Pathways
The compound’s action affects the biosynthesis of the peptidoglycan polymer , which is essential for the cell wall of bacteria . By inhibiting this biosynthesis, the compound disrupts the integrity of the bacterial cell wall, leading to cell death .
Pharmacokinetics
It’s known that the structure-activity relationship study of fluoroquinolones suggests that the carboxylic acid or hydrolyzable amide and ester group at c-3 position is essential for activity, and basic group at c-7 can influence the potency and pharmacokinetics of fluoroquinolones .
Result of Action
The result of the compound’s action is the disruption of the DNA supercoiling so that DNA can no longer be contained within the cell . This disruption leads to the death of the bacterial cell .
Direcciones Futuras
Propiedades
IUPAC Name |
6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-19-3-10-23(11-4-19)35(32,33)26-18-29-25-12-5-20(28)17-24(25)27(26)31-15-13-30(14-16-31)21-6-8-22(34-2)9-7-21/h3-12,17-18H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBVLLXSYLRUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol](/img/structure/B2449052.png)
![12-Chloro-10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2449053.png)
![5-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2449054.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2449055.png)
![Lithium 1-cyclobutyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2449059.png)


![4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2449063.png)
![2-[4-formyl-3-[2-(4-methylanilino)-2-oxoethoxy]phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B2449064.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2449066.png)
![2-[(4-Bromophenyl)sulfanyl]-6-(3-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2449068.png)
![N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2449069.png)
